1-(4-Fluorobenzyl)-4-[(3-fluorophenyl)sulfonyl]piperazine
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Overview
Description
1-(3-FLUOROBENZENESULFONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-FLUOROBENZENESULFONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 4-[(4-fluorophenyl)methyl]piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-FLUOROBENZENESULFONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce the corresponding amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-FLUOROBENZENESULFONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorobenzenesulfonyl)-4-[(4-chlorophenyl)methyl]piperazine
- 1-(3-Methylbenzenesulfonyl)-4-[(4-methylphenyl)methyl]piperazine
- 1-(3-Bromobenzenesulfonyl)-4-[(4-bromophenyl)methyl]piperazine
Uniqueness
1-(3-FLUOROBENZENESULFONYL)-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
Molecular Formula |
C17H18F2N2O2S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(3-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18F2N2O2S/c18-15-6-4-14(5-7-15)13-20-8-10-21(11-9-20)24(22,23)17-3-1-2-16(19)12-17/h1-7,12H,8-11,13H2 |
InChI Key |
SAPRKEQDSAZQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
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